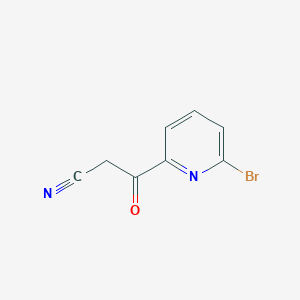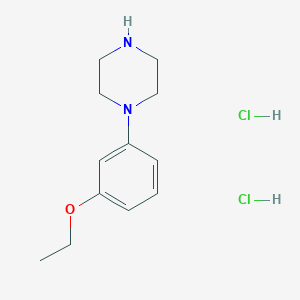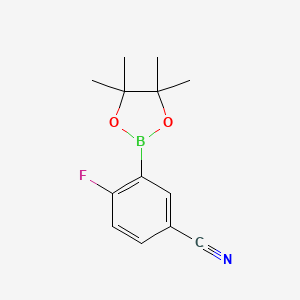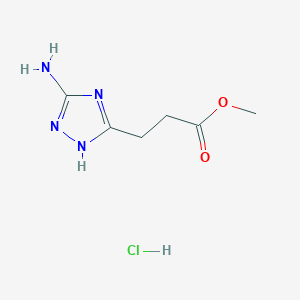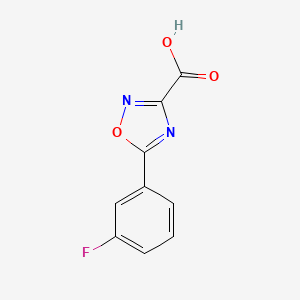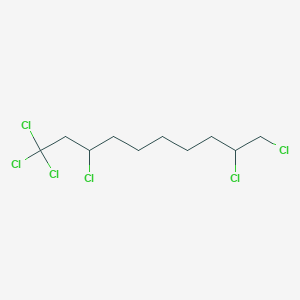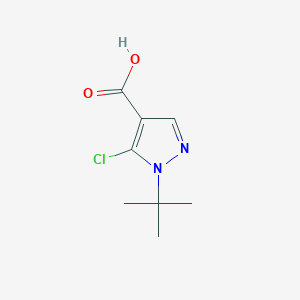
3-(2-Bromo-5-chlorophenyl)propanoic acid
Übersicht
Beschreibung
“3-(2-Bromo-5-chlorophenyl)propanoic acid” is a compound that contains a propanoic acid group attached to a phenyl group, which is substituted with bromine and chlorine atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenylpropanoic acid precursor with bromine and chlorine sources .Molecular Structure Analysis
The molecular formula of “3-(2-Bromo-5-chlorophenyl)propanoic acid” is C9H8BrClO2 . It contains a carboxylic acid group (-COOH), a phenyl ring, and halogen substituents (bromine and chlorine) .Chemical Reactions Analysis
As a carboxylic acid, “3-(2-Bromo-5-chlorophenyl)propanoic acid” can participate in typical acid-base reactions, forming salts with bases . The bromine and chlorine substituents might also undergo nucleophilic aromatic substitution reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Bromo-5-chlorophenyl)propanoic acid” would depend on its structure. As a carboxylic acid, it is likely to be a solid at room temperature . It’s also likely to have a relatively high melting point due to the presence of the polar carboxylic acid group .Wissenschaftliche Forschungsanwendungen
Synthesis of Indole Derivatives
3-(2-Bromo-5-chlorophenyl)propanoic acid: can be utilized in the synthesis of indole derivatives. Indoles are significant in medicinal chemistry due to their presence in compounds with various biological activities, such as antiviral, anti-inflammatory, and anticancer properties . The bromo-chlorophenyl group could potentially be incorporated into indole scaffolds, enhancing their biological activity.
Development of Antiviral Agents
The compound may serve as a precursor in the development of antiviral agents. Indole derivatives have shown inhibitory activity against influenza A and other viruses . By modifying the indole structure with 3-(2-Bromo-5-chlorophenyl)propanoic acid , new potent antiviral medications could be synthesized.
Catalysis in Organic Synthesis
This compound could find applications in catalysis, particularly in reactions involving organoboron compounds. Borinic acid derivatives, which can be synthesized from similar halogenated phenylpropanoic acids, are used in cross-coupling reactions and as catalysts in organic synthesis .
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 3-(2-Bromo-5-chlorophenyl)propanoic acid may also interact with various biological targets.
Mode of Action
Based on its structural similarity to other compounds, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation
Biochemical Pathways
Similar compounds have been shown to participate in a variety of biological activities, suggesting that 3-(2-bromo-5-chlorophenyl)propanoic acid may also influence multiple pathways .
Pharmacokinetics
It’s worth noting that similar carboxylic acids typically undergo metabolism via conversion to their corresponding coenzyme a (coa) derivatives .
Result of Action
Based on its structural similarity to other compounds, it may have a variety of biological activities .
Action Environment
It’s worth noting that similar compounds can be influenced by various factors, such as temperature, ph, and the presence of other substances .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-bromo-5-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEPCMSCBNSTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66192-05-0 | |
| Record name | 3-(2-bromo-5-chlorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




